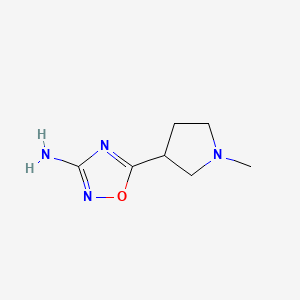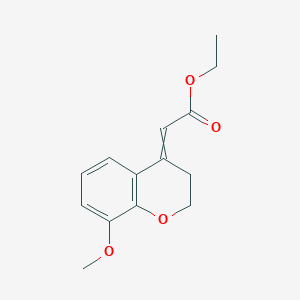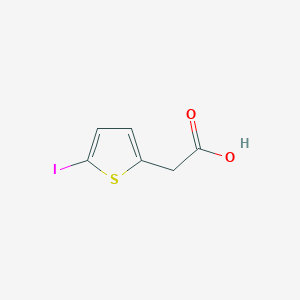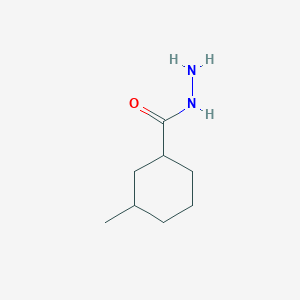
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a propoxy group at the 4-position and a thiadiazole ring substituted with an amine group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where the hydroxyl group of a propanol reacts with a halogenated pyridine derivative.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of a thiosemicarbazide with a suitable carbonyl compound.
Coupling of the Pyridine and Thiadiazole Rings: The final step involves coupling the pyridine and thiadiazole rings through a nucleophilic substitution reaction, where the amine group of the thiadiazole reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides or sulfoxides, while reduction can yield amines or thiols.
科学的研究の応用
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
3-(4-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:
3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine: This compound has a methoxy group instead of a propoxy group, which can affect its chemical and biological properties.
3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine: This compound has an ethoxy group instead of a propoxy group, which can also affect its properties.
3-(4-Butoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine: This compound has a butoxy group instead of a propoxy group, leading to differences in its properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.
特性
分子式 |
C10H12N4OS |
|---|---|
分子量 |
236.30 g/mol |
IUPAC名 |
3-(4-propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H12N4OS/c1-2-5-15-7-3-4-12-8(6-7)9-13-10(11)16-14-9/h3-4,6H,2,5H2,1H3,(H2,11,13,14) |
InChIキー |
AUGOATBPRNHJJE-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=NC=C1)C2=NSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)




![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)





